Cyclohexyl anthranilate
Overview
Description
Synthesis Analysis
The synthesis of cyclohexyl anthranilate involves catalytic reactions and innovative approaches to bond formation. Notably, a nickel-catalyzed cycloaddition has been developed, allowing anthranilic acid derivatives to react with alkynes to afford substituted indoles, demonstrating a method potentially applicable to cyclohexyl anthranilate synthesis (Maizuru, Inami, Kurahashi, & Matsubara, 2011). Another approach involves the cyclization of anthraniloyl dipeptides under mild conditions, highlighting the influence of substituents and chirality on the reaction outcome (Pinnen, Di Muro, Zanotti, & Lucente, 2009).
Molecular Structure Analysis
The molecular structure of cyclohexyl anthranilate plays a critical role in its chemical behavior and applications. Research involving similar compounds has utilized advanced methods like crystallography and computational models to elucidate structural details, which are essential for understanding the properties and reactivity of cyclohexyl anthranilate.
Chemical Reactions and Properties
Cyclohexyl anthranilate undergoes various chemical reactions, highlighting its versatility. Lewis acid-catalyzed annulations and base-mediated cycloadditions are notable examples, showcasing the compound's ability to form complex structures under different conditions (Wang, Zhang, Wang, Xu, & Luo, 2017). These reactions provide insights into the chemical properties of cyclohexyl anthranilate, including its reactivity and potential for forming new bonds.
Scientific Research Applications
1. Heterogeneous Catalytic Solvent-Free Synthesis
- Application Summary: Cyclohexyl anthranilate is used in the transesterification of anthranilates with both mixtures of cis and trans and pure trans 3,3,5-trimethyl cyclohexanol .
- Methods of Application: This process was studied using calcium-oxide- and magnesium-oxide-based catalysts under solvent-free conditions. The catalysts were characterized by XRD, CO2-TPD, BET-surface area, and FEG–SEM analysis .
- Results: Pure calcium oxide was found to be the most effective heterogeneous catalyst. The TOF after five recycles was 10.7 mol/mol of catalyst/h .
2. Food Packaging Applications
- Application Summary: Cyclohexyl anthranilate is used in the development of antifungal EVOH-based films for food packaging applications .
- Methods of Application: A twin-screw extruder with a specifically designed screw configuration was employed to produce films at pilot scale. The quantification analyses of methyl anthranilate (MA) in the films showed a high retention capacity .
- Results: The presence of MA did not affect the transparency or the thermal stability of EVOH-based films, but decreased the glass transition temperature of the copolymer, indicating a plasticizing effect .
3. Flavor and Fragrance Agents
- Application Summary: Cyclohexyl anthranilate has a fruity type odor and flavor, making it useful as a flavor and fragrance agent .
- Methods of Application: It is typically added to products in small quantities to impart a fruity aroma or flavor .
- Results: The specific outcomes of this application can vary widely depending on the specific product and formulation .
4. Flavoring Agent
- Application Summary: Cyclohexyl anthranilate is used as a flavoring agent in food products. It has a floral flavor profile .
- Methods of Application: It is added to food products to enhance their flavor. The specific methods of application can vary depending on the product .
- Results: The use of Cyclohexyl anthranilate can improve the taste of food products, but the specific outcomes can vary widely depending on the product and formulation .
5. Gene Expression System
- Application Summary: Cyclohexyl anthranilate is used in the development of an anthranilate-inducible gene expression system for Pseudomonas species .
- Methods of Application: This system permits tuning of gene expression in a wide range of pseudomonads .
- Results: The anthranilate-inducible expression system worked in strains of P. aeruginosa and P. putida and is likely useful for physiological and biotechnological purposes in a wide range of pseudomonads .
6. Metal Anthranilate Complexes
- Application Summary: Cyclohexyl anthranilate can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Methods of Application: The specific methods of application can vary depending on the specific use case .
- Results: The use of Cyclohexyl anthranilate in the formation of metal anthranilate complexes can lead to a variety of outcomes depending on the specific application .
4. Flavoring Agent
- Application Summary: Cyclohexyl anthranilate is used as a flavoring agent in food products. It has a floral flavor profile .
- Methods of Application: It is added to food products to enhance their flavor. The specific methods of application can vary depending on the product .
- Results: The use of Cyclohexyl anthranilate can improve the taste of food products, but the specific outcomes can vary widely depending on the product and formulation .
5. Gene Expression System
- Application Summary: Cyclohexyl anthranilate is used in the development of an anthranilate-inducible gene expression system for Pseudomonas species .
- Methods of Application: This system permits tuning of gene expression in a wide range of pseudomonads .
- Results: The anthranilate-inducible expression system worked in strains of P. aeruginosa and P. putida and is likely useful for physiological and biotechnological purposes in a wide range of pseudomonads .
6. Metal Anthranilate Complexes
- Application Summary: Cyclohexyl anthranilate can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Methods of Application: The specific methods of application can vary depending on the specific use case .
- Results: The use of Cyclohexyl anthranilate in the formation of metal anthranilate complexes can lead to a variety of outcomes depending on the specific application .
properties
IUPAC Name |
cyclohexyl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEZETDKFSMLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Record name | CYCLOHEXYL ANTHRANILATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024884 | |
Record name | Cyclohexyl anthranilate | |
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Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexyl anthranilate is a viscous yellow liquid. (NTP, 1992), Pale yellow liquid; Faint, fruity, orangeblossom-like aroma | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
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Record name | Cyclohexyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Flash Point |
greater than 220 °F (NTP, 1992) | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |
Record name | CYCLOHEXYL ANTHRANILATE | |
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Record name | Cyclohexyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.117 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.015-1.021 | |
Record name | CYCLOHEXYL ANTHRANILATE | |
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Record name | Cyclohexyl anthranilate | |
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Product Name |
Cyclohexyl anthranilate | |
CAS RN |
7779-16-0 | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyl anthranilate | |
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Record name | Cyclohexyl anthranilate | |
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Record name | Benzoic acid, 2-amino-, cyclohexyl ester | |
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Record name | Cyclohexyl anthranilate | |
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Record name | Cyclohexyl anthranilate | |
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Record name | CYCLOHEXYL ANTHRANILATE | |
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Record name | Cyclohexyl 2-aminobenzoate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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